molecular formula C7H11NO2S B8608355 1-Acetyl-3-acetylthioazetidine

1-Acetyl-3-acetylthioazetidine

Cat. No. B8608355
M. Wt: 173.24 g/mol
InChI Key: AENQFVHCCWZTBD-UHFFFAOYSA-N
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Patent
US05659043

Procedure details

With use of 2.00 g of 2-bromomethylaziridine hydrobromide (2) obtained in the above Example 1, there was produced a solution of 1-azabicyclo[1.1.0]butane (4) dissolved in tetrahydrofuran by the same method as in the above Example 7. Next, to a 5 ml solution of dried tetrahydrofuran containing 1.32 ml of thioacetic acid, there was added dropwise a solution of compound (4) dissolved in tetrahydrofuran at a temperature of -40° C. or lower, and the resulting mixture was stirred at a room temperature for 18 hours. After the reaction was over, the solvent was distilled off, and the residue was separated and purified by silica gel column chromatography (eluent: chloroform-acetone), and, thus, there was obtained 828 mg (yield: 51.8%) of 1-acetyl-3-acetylthioazetidine (11).
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[S:3])[CH3:2].[N:5]12[CH2:8][CH:7]1[CH2:6]2.[O:9]1CC[CH2:11][CH2:10]1>>[C:10]([N:5]1[CH2:6][CH:7]([S:3][C:1](=[O:4])[CH3:2])[CH2:8]1)(=[O:9])[CH3:11]

Inputs

Step One
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC2C1
Name
Quantity
1.32 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
lower, and the resulting mixture was stirred at a room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform-acetone)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)N1CC(C1)SC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 828 mg
YIELD: PERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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